4,6-Difluoro-1H-indazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

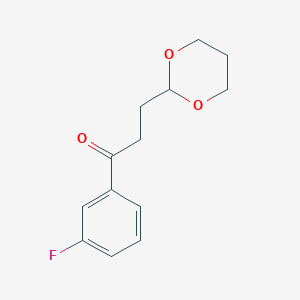

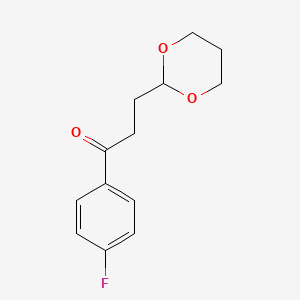

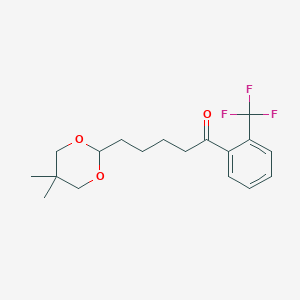

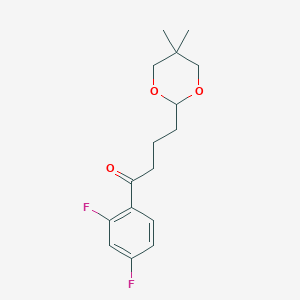

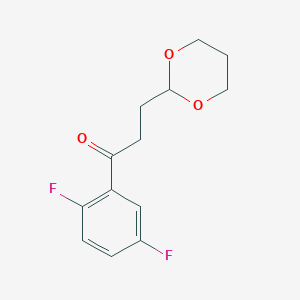

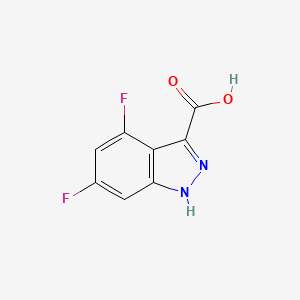

“4,6-Difluoro-1H-indazole-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C8H4F2N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-1H-indazole-3-carboxylic acid” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring, with two fluorine atoms attached to the 4 and 6 positions of the indazole ring, and a carboxylic acid group attached to the 3 position . The average mass of the molecule is 198.126 Da .

Chemical Reactions Analysis

The chemical reactions involving “4,6-Difluoro-1H-indazole-3-carboxylic acid” are not well-documented in the literature. Indazole derivatives are known to participate in a variety of chemical reactions, but the specific reactions involving this compound would depend on the reaction conditions and the presence of other reactants .

Applications De Recherche Scientifique

Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Anti-Inflammatory Applications

Indazole-containing compounds have shown significant anti-inflammatory effects . In one study, three derivatives showed adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h, whereas the indomethacin revealed 75% of inhibition .

FGFR1 Inhibitory Activity

Indazole derivatives have been used in the design of potent FGFR1 inhibitors . For example, the derivative 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .

Synthesis of Other Compounds

Indazole-3-carboxylic acid may be used in the synthesis of other compounds . For example, it can be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide and N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

Anticancer Agents

Indazole derivatives have been used as anticancer agents . For example, lonidamine (synonym diclondazolic acid) is an orally administrating hexokinase inactivator, as well as anti-spermatogenic and anticancer agents .

Antiviral Activity

Indazole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indazole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Antimicrobial Activity

Indazole derivatives possess various biological activities, including antimicrobial activity . They have been found to be effective against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Antitubercular Activity

Indazole derivatives have also been found to possess antitubercular activity . This makes them potential candidates for the development of new therapeutic agents for the treatment of tuberculosis .

Safety And Hazards

Propriétés

IUPAC Name |

4,6-difluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSZUYDARDRVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-indazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.